molecular formula C15H20N2O2S B4175705 6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B4175705
M. Wt: 292.4 g/mol
InChI Key: QUNLQNBJWSZHBO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a heterocyclic compound featuring a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 5. The carbothioamide (-C(=S)-NH-) moiety at position 2 is further functionalized with a propenyl (allyl) group, distinguishing it from related derivatives. Its molecular formula is C₁₅H₂₀N₂O₂S, with a molecular weight of 292.4 g/mol .

Properties

IUPAC Name

6,7-dimethoxy-N-prop-2-enyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-4-6-16-15(20)17-7-5-11-8-13(18-2)14(19-3)9-12(11)10-17/h4,8-9H,1,5-7,10H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNLQNBJWSZHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=S)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and allyl bromide.

    Formation of Isoquinoline Core: The isoquinoline core is formed through a Pictet-Spengler reaction, where the 6,7-dimethoxy-1-tetralone reacts with an amine to form the isoquinoline ring.

    Introduction of Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Carbothioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoquinoline ring to a tetrahydroisoquinoline derivative.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,4-Dihydroisoquinoline Derivatives

Compound Name Substituent at Position 2 R Group at N-1 Molecular Formula Molecular Weight (g/mol) Key Reference
Target Compound Carbothioamide (propenyl) H (unsubstituted) C₁₅H₂₀N₂O₂S 292.4
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Carboxylate (ethyl ester) Methyl C₁₅H₂₁NO₄ 279.3
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-3,4-dihydroisoquinoline (6e) Sulfonyl (methyl) Methyl C₁₃H₁₇NO₄S 295.3
6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Carboxamide (phenyl) H C₁₈H₂₀N₂O₃ 324.4
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (DT7) Sulfonamide (-SO₂NH₂) H C₁₁H₁₆N₂O₄S 304.3
Methyl (R)-1-(tert-butoxymethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (226t) Carboxylate (methyl ester) + tert-butoxymethyl tert-Butoxymethyl C₁₈H₂₇NO₆ 365.4

Key Observations :

  • Carbothioamide vs. Carboxamide/Sulfonamide : The thioamide group in the target compound introduces greater lipophilicity and altered hydrogen-bonding capacity compared to carboxamide (6f) or sulfonamide (DT7) derivatives. This may influence membrane permeability and target interactions .
  • N-1 Substitution: Most analogs (e.g., 6d, 6e, 226t) feature alkyl or aryl groups at N-1, whereas the target compound retains a hydrogen, which may reduce steric hindrance at the dihydroisoquinoline core .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (Predicted) Rotamer Ratio (NMR) HPLC Retention Time Key Analytical Findings
Target Compound Moderate in DMSO Not reported Not available Molecular weight confirmed via HRMS
6d High in organic solvents Not reported Not available Known stability in ethanol
226t / 227t Low in n-pentane 60:40 rotamers 8.2 min (HPLC) Dynamic equilibrium observed via ¹H-NMR
DT7 Moderate in water Not reported Not available Sulfonamide group enhances polarity

Notable Findings:

  • Dynamic Behavior : Compounds like 226t exhibit rotameric equilibria (60:40 ratio), suggesting similar conformational dynamics could occur in the target compound if steric or electronic factors permit .
  • Polarity Trends : The sulfonamide derivative (DT7) is more polar than the target carbothioamide, as evidenced by its molecular formula and solubility predictions .

Comparison with Other Routes :

  • 6d and 6e : Utilize esterification (6d) or sulfonylation (6e) at position 2, requiring distinct reagents (e.g., ethyl chloroformate, methanesulfonyl chloride) .
  • 226t : Employs asymmetric Pictet-Spengler reactions with tert-butoxymethyl groups, highlighting the role of stereochemistry in complex analogs .

Pharmacological and Application Insights

  • Carboxamide Derivatives (6f, 9) : Reported as intermediates for CNS-targeting agents due to their ability to cross the blood-brain barrier .
  • Sulfonamides (DT7) : Often explored for antimicrobial or enzyme-inhibitory properties owing to their polar yet stable sulfonamide group .
  • Thioamide Analogs : The thioamide moiety may confer resistance to enzymatic degradation compared to carboxamides, a feature leveraged in protease inhibitors .

Biological Activity

6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including anticancer effects, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H15N1O2S\text{C}_{13}\text{H}_{15}\text{N}_{1}\text{O}_{2}\text{S}

It features a dihydroisoquinoline core with methoxy groups and a carbothioamide functional group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study investigated its effects on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis.

The compound's anticancer activity appears to be mediated through several mechanisms:

  • Induction of Apoptosis : Cell viability assays demonstrated that treatment with the compound leads to morphological changes consistent with apoptosis. This was confirmed using DAPI/TUNEL staining techniques .
  • Cell Cycle Arrest : The compound caused G2/M phase arrest in treated cells, as evidenced by Western blot analysis showing decreased levels of cyclin B1 and increased levels of p53 and Bax proteins .

Neurological Effects

In addition to its anticancer properties, the compound has shown potential for neurological applications . In silico studies suggest that it may modulate neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .

Experimental Findings

The effects on smooth muscle contractility were also examined. The compound was found to reduce calcium-dependent contractions in isolated smooth muscle tissues, indicating a potential role in modulating muscle activity .

Summary of Biological Activities

Activity TypeObserved EffectMechanism
AnticancerInhibition of cell growthApoptosis induction, cell cycle arrest
NeurologicalModulation of neurotransmitter activityInteraction with mAChRs and 5-HT receptors
Smooth Muscle ActivityReduced contractilityModulation of calcium currents

Case Study 1: Anticancer Efficacy

In a controlled study involving ovarian cancer cell lines (SKOV3), treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized various assays to confirm apoptosis and cell cycle arrest, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuromodulatory Effects

Another investigation focused on the neuromodulatory effects of the compound. It was observed that at concentrations ranging from 25 to 100 μM, the compound significantly affected spontaneous contractile activity in smooth muscle preparations. This suggests that it may have therapeutic implications for conditions involving smooth muscle dysfunction .

Q & A

Basic: What are established synthetic routes for 6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a 6,7-dimethoxy-3,4-dihydroisoquinoline precursor with allyl isothiocyanate (or equivalent thiocarbonyl reagents) under reflux in anhydrous ethanol. For example:

Step 1: Prepare the intermediate 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold via Bischler-Napieralski cyclization of phenethylamine derivatives .

Step 2: React the intermediate with allyl isothiocyanate in ethanol at 70–80°C for 4–6 hours.

Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Reactant of Route 2
6,7-dimethoxy-N-(prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

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